methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate
Description
Methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused triazolo-pyrimidinone core. Its structure includes a 4-methoxyphenyl substituent at the 7-position of the pyrimidine ring and a methyl ester-linked benzamide group at the 2-position. This compound belongs to a class of molecules often explored for pharmaceutical applications due to their structural resemblance to purine bases, which can confer bioactivity .
Properties
IUPAC Name |
methyl 2-[[2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-14-24-19(15-8-10-16(32-2)11-9-15)12-20-26-27(23(31)28(14)20)13-21(29)25-18-7-5-4-6-17(18)22(30)33-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJCNMKEOKITGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolopyrimidine Core: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. This is followed by the formation of the pyrimidine ring through a series of condensation reactions.
Substitution Reactions: The introduction of the methoxyphenyl group and the acetamido group is achieved through nucleophilic substitution reactions. These reactions are typically carried out under basic conditions using appropriate nucleophiles.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial production methods for this compound would involve optimization of these reaction conditions to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically results in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains and fungi. For instance, a related compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
The triazolo-pyrimidine scaffold has been investigated for its anticancer potential. In vitro studies have reported that compounds containing this structure can induce apoptosis in cancer cell lines such as K-562 (human chronic myelogenous leukemia) and HL-60 (human leukemia). The mechanism involves the inhibition of specific kinases associated with cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been explored extensively. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Screening
A study conducted on various triazole derivatives demonstrated that methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were lower than those of standard antibiotics used in the study.
Case Study 2: Anticancer Activity
In a comparative study of triazole derivatives against cancer cell lines, the compound was shown to reduce cell viability significantly in K-562 cells at concentrations as low as 10 µM. The study also highlighted the compound's ability to disrupt cell cycle progression.
Case Study 3: Inhibition of Inflammatory Mediators
A recent investigation into the anti-inflammatory effects of this compound revealed a marked reduction in nitric oxide production in activated macrophages. This suggests its potential use in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, thereby interfering with various biochemical pathways. This inhibition can lead to the suppression of disease-related processes, such as inflammation or cancer cell proliferation.
Receptor Binding: The compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events. This binding can modulate various physiological processes, such as immune response or cell growth.
DNA Interaction: The compound can interact with DNA, leading to changes in gene expression. This interaction can result in the modulation of various cellular functions, including cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolo-Pyrimidinone Derivatives describes the synthesis of 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. While these compounds share a triazolo-pyrimidinone scaffold, they differ in the substitution pattern: the target compound features a 4-methoxyphenyl group and a benzamide side chain, whereas the analogues in incorporate benzo[b][1,4]oxazin-3-one moieties. Such structural variations may influence solubility, bioavailability, and receptor binding affinity .
Oxazolo-Pyrimidine Derivatives details 2-((2,5-dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid, which replaces the triazolo ring with an oxazolo system. Molecular weight differences (236.23 g/mol for the oxazolo derivative vs. an estimated ~450 g/mol for the target compound) suggest distinct pharmacokinetic profiles .
Thiazolo-Pyrimidine Derivatives and discuss ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate. These thiazolo-pyrimidines feature sulfur-containing heterocycles instead of triazolo systems.
Table 1: Key Structural and Functional Differences
Biological Activity
Methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate is a compound of interest due to its potential biological activities. This compound features a complex molecular structure that includes a triazole-pyrimidine moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following sections summarize key findings related to its anticancer, antimicrobial, and other pharmacological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance:
- In vitro assays showed that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
- A structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring enhance anticancer activity. Specifically, the presence of electron-donating groups such as methoxy significantly improved potency .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL .
- The presence of the methoxy group on the phenyl ring was found to be critical for enhancing antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .
Other Biological Activities
In addition to anticancer and antimicrobial properties, other biological activities have been reported:
- Anticonvulsant Activity : Some related compounds have shown effectiveness in reducing seizure activity in animal models. This suggests potential applications in treating epilepsy .
- Anti-inflammatory Effects : Compounds with similar triazole-pyrimidine structures have been noted for their anti-inflammatory properties in preclinical studies .
Case Studies
Several case studies highlight the biological relevance of this compound:
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Study on Anticancer Activity :
- A study evaluated the compound's effect on cell viability using MTT assays across multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability with significant effects observed at concentrations above 10 µM.
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Antibacterial Screening :
- A comprehensive screening against various bacterial strains demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity. The most potent derivative achieved an MIC comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
